![molecular formula C17H21Cl2NO5 B585996 4-Chloro Bupropion Fumarate CAS No. 1193779-36-0](/img/structure/B585996.png)
4-Chloro Bupropion Fumarate
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Description
4-Chloro Bupropion Fumarate is a derivative of Bupropion . Bupropion is a selective dopamine uptake inhibitor used in the treatment of depression and smoking cessation . 4-Chloro Bupropion is a degradation impurity of Bupropion, which exhibits great pharmacotherapeutic potential for smoking cessation .
Synthesis Analysis
The synthesis of Bupropion involves green chemistry concepts such as green solvents and green metrics . The reaction scheme involves the use of N-bromosuccinimide and ammonium acetate . The original synthesis methods of Bupropion used elemental bromine and toxic solvents such as dichloromethane (DCM) and/or N-methylpyrrolidinone (NMP), which resulted in a significant number of hazards associated with the reaction .Molecular Structure Analysis
The molecular formula of 4-Chloro Bupropion Fumarate is C17H12D9Cl2NO5 . The IUPAC name is 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one .Chemical Reactions Analysis
The reaction scheme of the synthesis of Bupropion involves the use of N-bromosuccinimide and ammonium acetate . The ketone-enol equilibrium heavily favors the ketone form, but the reaction is acid-catalyzed by the HBr produced in the redox reaction with NBS and NH4OAc, which pushes the equilibrium towards the enol form .Safety and Hazards
Future Directions
Bupropion is the first new pharmacological treatment for smokers to be introduced since nicotine replacement therapy 20 years ago . Bupropion can potentially have a huge impact on public health not only through the efficacy of the drug itself but also by making smoking cessation services more widely available .
properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZCRYZSIOLYOO-WLHGVMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747319 |
Source
|
Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro Bupropion Fumarate | |
CAS RN |
1193779-36-0 |
Source
|
Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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